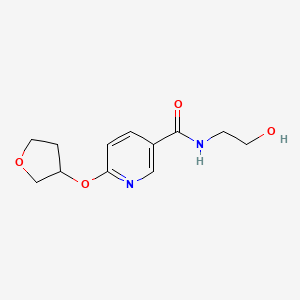
N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-NAD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cellular Metabolism and Therapeutic Potential
- Nicotinamide plays a crucial role in cellular energy metabolism and has been identified as a robust cytoprotectant. It influences oxidative stress and modulates pathways related to both cellular survival and death, demonstrating potential across multiple disease entities (Maiese, Zhao, Jinling, & Shang, 2009).
Drug Development and Pharmacokinetics
- Nicorandil, a derivative of nicotinamide, acts as both an ATP-sensitive K(+) channel opener and a nitric oxide donor, showing promise in improving diabetes and rat islet beta-cell damage induced by streptozotocin. This suggests its therapeutic potential in managing diabetes and protecting islet cells partly through a radical scavenging effect (Kasono et al., 2004).
- Studies on nicotinamide derivatives have also highlighted their potential in enhancing the solubility of certain anti-cancer nucleoside analogs, indicating a role in improving drug formulation and delivery (Truelove, Bawarshi-Nassar, Chen, & Hussain, 1984).
Disease Modulation
- Research on the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide, suggests a link between NNMT activity and several diseases, including cancers, Parkinson's disease, diabetes, and obesity. This underscores the potential of NNMT as a target for therapeutic intervention (van Haren et al., 2016).
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-5-4-13-12(16)9-1-2-11(14-7-9)18-10-3-6-17-8-10/h1-2,7,10,15H,3-6,8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWHVILQFJYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
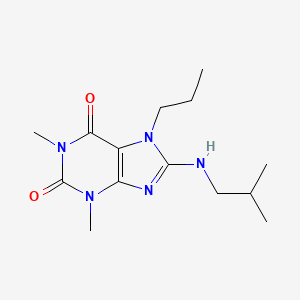
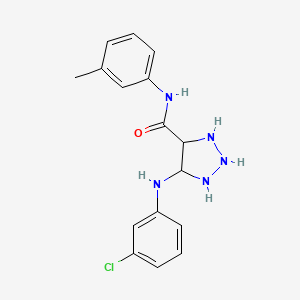
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2758599.png)
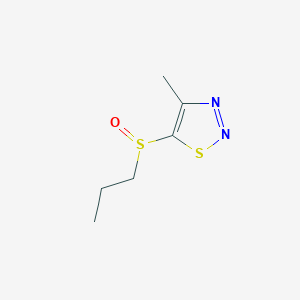
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
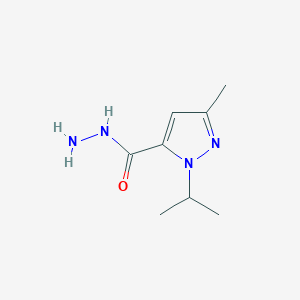
![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)
![4-butoxy-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2758611.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2758612.png)
![N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758613.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2758614.png)